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molecular formula C5H5BrN2O B067701 2-Amino-3-bromo-5-hydroxypyridine CAS No. 186593-53-3

2-Amino-3-bromo-5-hydroxypyridine

Cat. No. B067701
M. Wt: 189.01 g/mol
InChI Key: BVZMUNKWVZDBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133253

Procedure details

The compound from 31b above (5.0 g, 15.8 mmol) and tin chloride (25 g, 111 mmol) were suspended in concentrated HCl and ethanol (150 mL), and the mixture was heated at reflux for 1 hour. The mixture was cooled to 0° C., then filtered. The filtrate was neutralized with sodium bicarbonate (180 g) and extracted with ethyl acetate. The organic extracts were washed with brine, dried (MgSO4) and concentrated. The residue was chromatographed (silica gel; chloroform/methanol/NH4OH, 95:5:0.5-90:10:1) to afford the title compound (3.3 g, 34% yield): MS (CI/NH3) m/z 189, 191 (M+H)+ ; 1H NMR (DMSO-d6, 300 MHz) δ 7.57 (d, J=2.6 Hz, 1H), 7.43 (d, J=2.6 Hz, 1H).
Name
31b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
34%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([N:9]=NC2C=CC([N+]([O-])=O)=CC=2)=[N:4][CH:5]=[C:6]([OH:8])[CH:7]=1.[Sn](Cl)(Cl)(Cl)Cl>Cl.C(O)C>[NH2:9][C:3]1[C:2]([Br:1])=[CH:7][C:6]([OH:8])=[CH:5][N:4]=1

Inputs

Step One
Name
31b
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=C(C1)O)N=NC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
tin chloride
Quantity
25 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel; chloroform/methanol/NH4OH, 95:5:0.5-90:10:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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